molecular formula C23H16BrNO2 B12121547 1-Bromonaphthalen-2-yl diphenylcarbamate

1-Bromonaphthalen-2-yl diphenylcarbamate

Cat. No.: B12121547
M. Wt: 418.3 g/mol
InChI Key: DYDLMNOGGXAPSS-UHFFFAOYSA-N
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Description

1-Bromonaphthalen-2-yl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromonaphthalene moiety attached to a diphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromonaphthalen-2-yl diphenylcarbamate typically involves the reaction of 1-bromonaphthalene with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromonaphthalen-2-yl diphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Grignard Reaction: Magnesium in dry ether under an inert atmosphere.

    Organolithium Reactions: n-Butyllithium in hexane at low temperatures.

Major Products Formed

    Nitrile Derivatives: Formed from nucleophilic substitution reactions.

    Alcohols and Ketones: Formed from Grignard reactions followed by hydrolysis.

    Lithium Derivatives: Formed from reactions with organolithium reagents.

Scientific Research Applications

1-Bromonaphthalen-2-yl diphenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromonaphthalen-2-yl diphenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromonaphthalen-2-yl diphenylcarbamate is unique due to the combination of the bromonaphthalene and diphenylcarbamate moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3 g/mol

IUPAC Name

(1-bromonaphthalen-2-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H16BrNO2/c24-22-20-14-8-7-9-17(20)15-16-21(22)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H

InChI Key

DYDLMNOGGXAPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

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